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Compound of Interest

Compound Name: Thiocyclam hydrogen oxalate

Cat. No.: B058007 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of

thiocyclam hydrogen oxalate in mammals, designed for researchers, scientists, and

professionals in drug development. This document summarizes key toxicological endpoints,

details experimental methodologies where available, and visualizes relevant pathways and

workflows.

Executive Summary
Thiocyclam hydrogen oxalate is a nereistoxin analogue insecticide.[1] Its mode of action is

the blockade of nicotinic acetylcholine receptors (nAChR), leading to paralysis and death in

insects.[2] In mammals, it exhibits moderate acute toxicity via oral and dermal routes.[3] The

available data from a comprehensive series of toxicological studies indicate that thiocyclam
hydrogen oxalate is not mutagenic, carcinogenic, or teratogenic in rats, mice, or rabbits.[3]

Key toxicological endpoints, including No-Observed-Adverse-Effect Levels (NOAELs), have

been established for various exposure durations.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for thiocyclam
hydrogen oxalate.

Table 1: Acute Toxicity
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Endpoint Species Route Value Reference

LD50 Rat Oral 399 mg/kg bw [3]

LD50 Rat Dermal 1000 mg/kg bw [3]

LC50 (4h) Rat Inhalation >4.5 mg/L [3]

Skin Irritation Rabbit Dermal Non-irritating [3]

Eye Irritation Rabbit Dermal Non-irritating [3]

Skin

Sensitization
Guinea Pig Dermal Not a sensitizer [3]

Table 2: Subchronic and Chronic Toxicity

Study Duration Species Key Effect NOAEL Reference

Subacute Dog

Increased

incidence of

vomiting

20 mg/kg bw/day [4]

Chronic (2 years) Rat

Hyperplasia/hype

rkeratosis of

forestomach

squamous

epithelium

2 mg/kg bw/day [4]

Chronic (2 years) Dog Not specified
2.11 mg/kg

bw/day
[5]

Table 3: Carcinogenicity

Species Finding Reference

Rat Not carcinogenic [3]

Mouse Not carcinogenic [3]
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Table 4: Genotoxicity

Assay Type System Finding Reference

In vitro and in vivo

mutagenicity assays
Not specified

No mutagenic

potential
[3]

Micronucleus Assay Rat bone marrow cells

No increase in

micronucleated

polychromatic

erythrocytes

[6]

Table 5: Reproductive and Developmental Toxicity

Study Type Species Key Effect NOAEL Reference

Reproductive

Toxicity
Not specified

Not toxic for

reproduction
- [3]

Developmental

Toxicity
Rabbit Not specified 10 mg/kg bw/day [5]

Teratogenicity Rat Not teratogenic - [3]

Teratogenicity Rabbit Not teratogenic - [3]

Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below based

on available information.

Acute Toxicity Studies
Oral LD50 in Rats: The acute oral toxicity was determined in rats. While the specific

guideline is not cited in the available documents, these studies typically follow OECD

Guideline 401 or 423. Animals are fasted prior to administration of a single dose of the test

substance. Observations for mortality and clinical signs of toxicity are conducted for up to 14

days.
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Dermal LD50 in Rats: The acute dermal toxicity was assessed in rats. These studies

generally adhere to OECD Guideline 402. The substance is applied to a shaved area of the

skin, and the site is covered with a porous gauze dressing. Animals are observed for

mortality and signs of toxicity over a 14-day period.

Inhalation LC50 in Rats: The acute inhalation toxicity was evaluated in rats, likely following

OECD Guideline 403. Animals are exposed to the test substance as a vapor or aerosol in an

inhalation chamber for a specified duration (typically 4 hours). Observations for mortality and

toxicity are made during and after exposure.

Skin and Eye Irritation in Rabbits: These studies, generally following OECD Guidelines 404

and 405 respectively, involve applying the test substance to the skin or into the eye of rabbits

and observing for signs of irritation over a set period. Thiocyclam hydrogen oxalate was

found to be non-irritating to both the skin and eyes of rabbits.[3]

Skin Sensitization in Guinea Pigs: The potential for skin sensitization was evaluated in

guinea pigs, likely using a method similar to the Magnusson and Kligman maximization test

(OECD Guideline 406). This involves an induction phase to sensitize the animals and a later

challenge phase to assess the allergic response. Thiocyclam hydrogen oxalate was not

found to be a skin sensitizer.[3]

Subchronic and Chronic Toxicity / Carcinogenicity
Studies

Subacute Toxicity in Dogs: A subacute study in dogs identified vomiting as the key adverse

effect, establishing a NOAEL of 20 mg/kg bw/day.[4] The specific duration and number of

animals are not detailed in the available results.

Chronic Toxicity / Carcinogenicity in Rats: A two-year combined chronic toxicity and

carcinogenicity study was conducted in rats.[4] The primary effect observed was hyperplasia

and hyperkeratosis of the forestomach squamous epithelium, leading to a NOAEL of 2 mg/kg

bw/day.[4] These studies typically involve administering the test substance to groups of

animals in their diet or by gavage for the majority of their lifespan. Detailed observations

include clinical signs, body weight, food consumption, hematology, clinical chemistry, and

extensive histopathological examination of tissues.
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Chronic Toxicity in Dogs: A two-year chronic toxicity study in dogs established a NOAEL of

2.11 mg/kg bw/day.[5] The specific findings leading to this NOAEL are not detailed in the

available summary.

Genotoxicity Assays
In Vitro and In Vivo Assays: A battery of genotoxicity tests was conducted, all of which were

negative, indicating no mutagenic potential for thiocyclam hydrogen oxalate.[3] This

battery typically includes an Ames test for bacterial reverse mutation, an in vitro mammalian

cell chromosome aberration test, and an in vivo micronucleus test in rodents.

In Vivo Micronucleus Assay in Rats: In a specific in vivo study, thiocyclam did not cause an

increase in the incidence of micronucleated polychromatic erythrocytes in rat bone marrow

cells, confirming its lack of clastogenic or aneugenic activity in this system.[6]

Reproductive and Developmental Toxicity Studies
Reproductive Toxicity: Studies have indicated that thiocyclam hydrogen oxalate is not toxic

to reproduction.[3] A standard two-generation reproductive toxicity study (often following

OECD Guideline 416) would involve exposure of parent animals before mating and

throughout gestation and lactation, with the offspring also being exposed and assessed for

reproductive competence.

Developmental Toxicity in Rabbits: A developmental toxicity study in rabbits established a

NOAEL of 10 mg/kg bw/day.[5] Such studies (typically following OECD Guideline 414)

involve administering the test substance to pregnant females during the period of

organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined

for any external, visceral, or skeletal abnormalities. The results indicated that thiocyclam
hydrogen oxalate is not teratogenic in rabbits.[3]

Teratogenicity in Rats: Similar to the rabbit study, a developmental toxicity study in rats found

no evidence of teratogenicity.[3]

Mechanism of Action and Signaling Pathways
Thiocyclam hydrogen oxalate acts as a competitive antagonist at nicotinic acetylcholine

receptors (nAChRs) in the insect nervous system.[1][2] In mammals, it exhibits a dualistic
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effect, acting as an agonist at low concentrations and an antagonist at higher concentrations.[1]

The primary toxicological effect is mediated through the blockade of neurotransmission at

cholinergic synapses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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